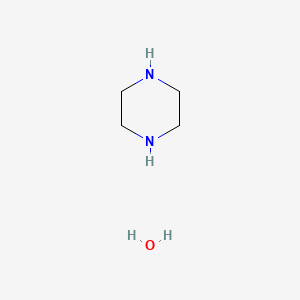
Piperazine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An anti-nematodal agent effective against the intestinal nematodes ASCARIS LUMBRICOIDES (roundworm) and ENTEROBIUS VERMICULARIS (pinworm, threadworm). It produces a neuromuscular block leading to flaccid muscle paralysis in susceptible worms, which are then dislodged from the gut and expelled in feces.
Aplicaciones Científicas De Investigación
Piperazine Derivatives in Therapeutics
Piperazine and its derivatives are significant in the rational design of drugs, showing potential in a wide range of therapeutic applications. These include roles as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and cardio protectors, among others. Adjustments to the substitution pattern on the piperazine nucleus can significantly affect the medicinal potential of the resultant molecules. This flexibility makes piperazine a valuable building block in drug discovery, influencing pharmacokinetic and pharmacodynamic factors (Rathi, Syed, Shin, & Patel, 2016).
Piperazine in Anthelmintic Applications
Piperazine has been identified as a potent anthelmintic agent. A study demonstrates its efficacy in treating threadworm infestations in children, highlighting its role in this specific therapeutic area. The research indicates that piperazine's anthelmintic properties were a recent discovery, following initial uses for conditions like gout and rheumatism (Davies, Forrest, Hartley, & Petrow, 1954).
Neurological Implications
While primarily investigated for its anthelmintic properties, piperazine has also been noted for neurological effects in certain circumstances. These effects are reversible upon discontinuation of the drug, and are typically observed in cases of overdose or specific physiological conditions (Neau, Rogez, Boissonnot, Simmat, Gil, & Lefévre, 1984).
Piperazine in Flame Retardants
Another application of piperazine derivatives is in flame retardant solutions for cotton fabric. Research into the thermal decomposition of cotton fabric treated with piperazine-phosphonates shows significant potential for these compounds in enhancing fire resistance (Nguyen, Chang, Condon, Thomas, & Azadi, 2014).
Piperazine in Molecular Synthesis
Piperazine-based ligands and metal complexes are used in diverse applications, ranging from catalysis to biological systems. The versatility of piperazine, especially when substituted on the nitrogen atom, allows for a wide array of applications in pharmacology, catalysis, and metal-organic frameworks (Kant & Maji, 2020).
Piperazine in Carbon Dioxide Capture
Piperazine is also studied for its application in post-combustion carbon dioxide capture. Research into disubstituted piperazines suggests that their electronic and steric effects are significant in enhancing the process of CO2 absorption, potentially improving the efficiency of carbon capture technologies (Gangarapu, Wierda, Marcelis, & Zuilhof, 2014).
Propiedades
Número CAS |
16832-43-2 |
|---|---|
Nombre del producto |
Piperazine hydrate |
Fórmula molecular |
C4H12N2O |
Peso molecular |
104.15 g/mol |
Nombre IUPAC |
piperazine;hydrate |
InChI |
InChI=1S/C4H10N2.H2O/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H2 |
Clave InChI |
JRRBJSPQEVZLPI-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.O |
SMILES canónico |
C1CNCCN1.O |
Otros números CAS |
16832-43-2 |
Números CAS relacionados |
110-85-0 (Parent) |
Sinónimos |
1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



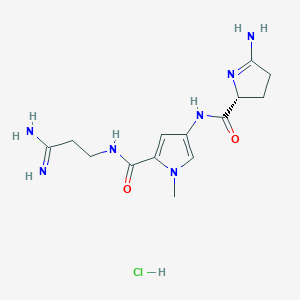
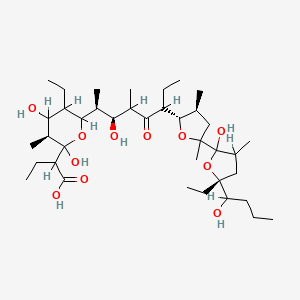
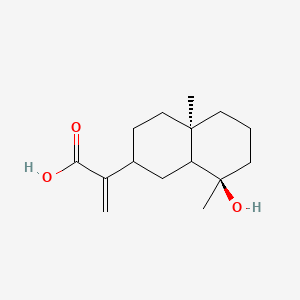
![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)
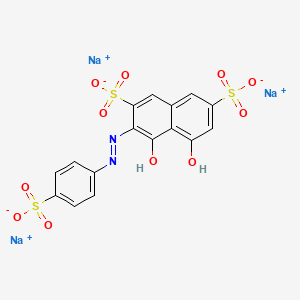
![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)
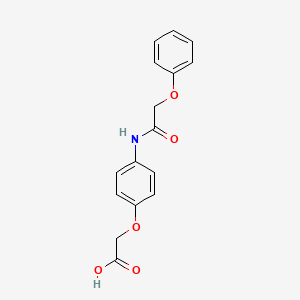
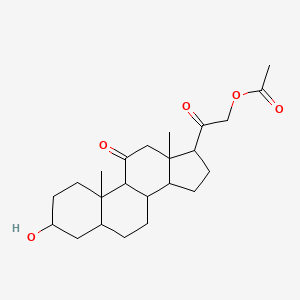
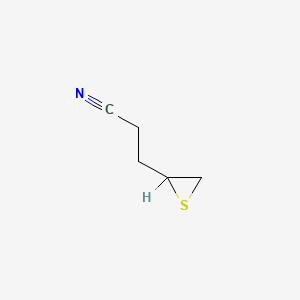
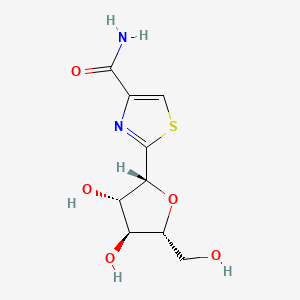
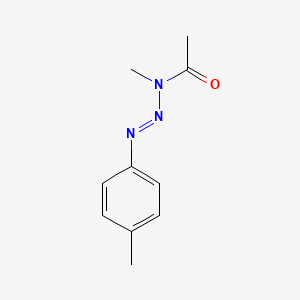
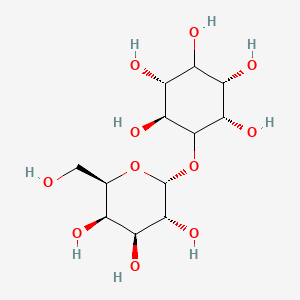
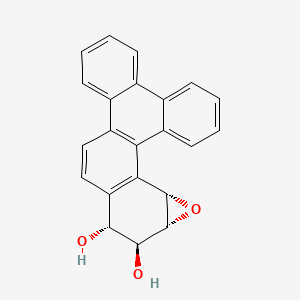
![[(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-7,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B1212838.png)